molecular formula C9H16O B3007290 (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol CAS No. 2248213-69-4

(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol

Cat. No. B3007290
CAS RN: 2248213-69-4
M. Wt: 140.226
InChI Key: WRWBNCWCEUKTJH-JUGFDQIVSA-N
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Description

The compound “(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol” belongs to a class of organic compounds known as bicyclic compounds . These compounds contain two fused rings in their structure. They are very difficult to synthesize due to the high strain energy of the ring systems .


Molecular Structure Analysis

The molecular structure of “(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol” would consist of a bicyclo[3.1.0]hexane ring attached to a propan-1-ol group. The “2R” indicates the stereochemistry of the compound .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex due to the strained ring systems. For instance, the gold-catalyzed Si–H bond insertion reaction of 1,6-enynes with hydrosilanes proceeds through cyclopropyl gold carbene intermediates . Similarly, a palladium/phosphine cooperative catalytic system can accomplish the selective intermolecular activation of Morita–Baylis–Hillman carbonates .

Future Directions

The synthesis of highly strained bicyclic compounds like “(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol” is a challenging and active area of research . Future directions could include the development of more efficient and practical synthetic methods, as well as the exploration of their potential applications in various fields .

properties

IUPAC Name

(2R)-2-(2-bicyclo[3.1.0]hexanyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-6(5-10)8-3-2-7-4-9(7)8/h6-10H,2-5H2,1H3/t6-,7?,8?,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWBNCWCEUKTJH-JUGFDQIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCC2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol

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